molecular formula C14H12N4 B12794692 3-Benzyl-1,2,3-benzotriazin-4(3H)-imine CAS No. 958-17-8

3-Benzyl-1,2,3-benzotriazin-4(3H)-imine

Cat. No.: B12794692
CAS No.: 958-17-8
M. Wt: 236.27 g/mol
InChI Key: ZAYTWEOAKIBPKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzyl-1,2,3-benzotriazin-4(3H)-imine is a benzotriazine derivative offered for research and development applications. This compound features a benzotriazin-imine core, a structure class known to be of significant interest in organic synthesis and pharmaceutical research . The benzyl group at the N-3 position may influence the compound's reactivity and physical properties, making it a potential intermediate for the synthesis of more complex molecules. Researchers value this structural motif for its potential in exploring new chemical spaces and developing novel bioactive compounds. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use, or for personal application. Handle with appropriate safety precautions. For comprehensive handling and safety information, please refer to the corresponding Safety Data Sheet (SDS).

Properties

CAS No.

958-17-8

Molecular Formula

C14H12N4

Molecular Weight

236.27 g/mol

IUPAC Name

3-benzyl-1,2,3-benzotriazin-4-imine

InChI

InChI=1S/C14H12N4/c15-14-12-8-4-5-9-13(12)16-17-18(14)10-11-6-2-1-3-7-11/h1-9,15H,10H2

InChI Key

ZAYTWEOAKIBPKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=N)C3=CC=CC=C3N=N2

Origin of Product

United States

Preparation Methods

Classical Diazotization and Cyclization

  • Starting Material: Anthranilamide or substituted 2-aminobenzamides.
  • Procedure: Treatment with sodium nitrite (NaNO2) in acidic medium (HCl) at low temperature (0 °C) to form diazonium intermediates, followed by cyclization to benzotriazin-4(3H)-ones.
  • Isolation: Neutralization and precipitation yield the benzotriazinone core.
  • Functionalization: Introduction of the benzyl group at the 3-position can be achieved by alkylation of the nitrogen atom or via substitution reactions on the benzotriazinone scaffold.

Notes: This method is well-established but involves strong acids and can be limited by substrate sensitivity.

Metal-Catalyzed C–H Amidation Followed by Nitrosation

  • Catalyst: Cp*Co(III) complex.
  • Step 1: Direct C–H amidation of benzamides using 1,4,2-dioxazol-5-ones as amidating agents to form 2-acetamido benzamide intermediates.
  • Step 2: Treatment of the crude intermediate with tert-butyl nitrite under mild conditions to induce cyclization to benzotriazin-4(3H)-ones.
  • Advantages: Mild conditions, one-pot procedure, scalable, and applicable to a variety of substituted benzamides.
  • Yields: High yields reported with reaction times around 5 hours.
  • Mechanistic Insight: DFT studies support the catalytic cycle and reaction pathway.

Photochemical Cyclization via Continuous Flow Processing

  • Method: Photochemical cyclization of amide-bearing aryl triazines under violet light (420 nm).
  • Process: Nitrogen-centered-H shift leads to cyclization forming benzotriazin-4(3H)-ones.
  • Setup: Continuous flow reactors enhance scalability and reproducibility.
  • Benefits: Metal-free, mild, green chemistry approach with high yields and broad substrate scope.
  • Byproducts: N-methylacetamide is the sole byproduct.
  • Application: Suitable for synthesizing benzotriazinones with various substituents, including benzyl groups at the 3-position.

Alkylation of Benzotriazin-4(3H)-ones

  • Approach: Direct alkylation of the nitrogen atom at the 3-position of benzotriazin-4(3H)-ones using benzyl halides or benzylating agents.
  • Reagents: Strong bases such as LDA (lithium diisopropylamide) to generate the anion, followed by reaction with benzyl bromide or chloride.
  • Yields: Excellent yields and high diastereoselectivity reported in related isoindolinone systems, suggesting applicability to benzotriazinones.
  • Considerations: Requires careful control of reaction conditions to avoid over-alkylation or decomposition.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Yield Range (%) Scalability
Classical Diazotization NaNO2, HCl, 0 °C Established, straightforward Harsh acidic conditions Moderate to High Moderate
Cp*Co(III)-Catalyzed Amidation Cp*Co(III), 1,4,2-dioxazol-5-ones, t-BuONO Mild, one-pot, broad substrate scope Requires catalyst and specialized reagents High (up to 85) High
Photochemical Cyclization Violet light (420 nm), continuous flow Metal-free, green, scalable Requires photochemical setup High (up to 90) High
Alkylation of Benzotriazinones LDA, benzyl halides High yield, selective alkylation Sensitive to reaction conditions High (80–95) Moderate

Detailed Research Findings

  • Metal-Free Cyanation and Denitrogenation: Recent studies have shown that 1,2,3-benzotriazin-4(3H)-ones can undergo metal-free denitrogenative cyanation to yield N-alkyl derivatives, indicating potential pathways for functionalization at the 3-position.

  • One-Pot Oxidative Amidation: Oxidative amidation of aldehydes via nitrile imine intermediates can be adapted for the synthesis of benzyl-substituted benzotriazinones, providing a route to N-benzyl derivatives under mild conditions.

  • Mechanistic Insights: DFT calculations on Cp*Co(III)-catalyzed amidation reveal a concerted metalation-deprotonation mechanism facilitating C–H activation, followed by nitrosation and cyclization steps to form the benzotriazinone ring.

  • Photochemical Methodology: The photochemical approach leverages a nitrogen-centered hydrogen shift, a novel mechanism in this context, enabling efficient ring closure without metal catalysts and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-1,2,3-benzotriazin-4(3H)-imine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted benzotriazine derivatives .

Scientific Research Applications

3-Benzyl-1,2,3-benzotriazin-4(3H)-imine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Benzyl-1,2,3-benzotriazin-4(3H)-imine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

The benzotriazinone scaffold is versatile, with substitutions at the 3-position significantly altering reactivity, stability, and biological activity. Below is a comparative analysis of 3-Benzyl-1,2,3-benzotriazin-4(3H)-imine with key analogs:

3-Hydroxy-1,2,3-benzotriazin-4(3H)-one (HODHBt)
  • Structure : Hydroxyl group at the 3-position.
  • Key Properties :
    • Melting Point : 184–189°C; Boiling Point : ~290°C (estimated) .
    • Applications :
  • HIV Latency Reversal : Inhibits STAT5 SUMOylation, reactivating latent HIV in CD4+ T cells .
  • Peptide Synthesis : Acts as a coupling reagent due to its ability to activate carboxylic acids .
  • Mechanistic Insight : The hydroxyl group is critical for hydrogen bonding and interaction with STAT5, enabling transcriptional activation .
  • Stability : Prone to hydrolysis under acidic/basic conditions due to the labile -N=N=N- group .

Comparison with 3-Benzyl Derivative :

  • The benzyl group in 3-Benzyl-1,2,3-benzotriazin-4(3H)-imine likely enhances stability compared to HODHBt’s hydroxyl group, which is reactive and less lipophilic.
  • HODHBt’s antiviral mechanism is tied to its hydroxyl substitution, whereas the benzyl analog’s anticonvulsant activity (discussed below) suggests divergent biological targets .
3-Aryl/Alkenyl-1,2,3-benzotriazin-4(3H)-ones
  • Structure : Aryl or alkenyl groups at the 3-position.
  • Thermal Behavior :
    • 3-Aryl Derivatives : Decompose in boiling 1-methylnaphthalene to form 9-acridones or benzanilides .
    • 3-Alkenyl Derivatives : Rearrange to benzo[c]acridones under similar conditions .
  • Reactivity : The triazine ring acts as a "masked diazonium" group, enabling reductive cleavage to indazoles .

Comparison with 3-Benzyl Derivative :

  • The benzyl group may stabilize the triazine ring against thermal degradation compared to aryl/alkenyl groups, which undergo rearrangement more readily.
  • Synthetic routes for 3-benzyl derivatives (e.g., microwave-assisted alkylation) differ from traditional cyclization methods used for aryl analogs .
Benzotriazinone Sulfonamides
  • Structure: Sulfonamide groups appended to the benzotriazinone core .
  • Synthesis : Prepared via multistep reactions starting from isatin, involving nitration, cyclization, and sulfonylation .
  • Spectroscopic Features :
    • IR : S=O stretching at 1157–1187 cm⁻¹; NH stretching at 3185–3221 cm⁻¹ .
    • NMR : NH protons appear at 6.56 ppm in precursors, shifting upon sulfonamide formation .

Comparison with 3-Benzyl Derivative :

  • Sulfonamides exhibit higher polarity due to the sulfonyl group, contrasting with the lipophilic benzyl substitution.
  • The anticonvulsant activity of 3-benzyl derivatives (see Table 1) suggests a different pharmacological niche compared to sulfonamide hybrids .
3-Benzyl-1,2,3-benzotriazin-4(3H)-ones (Anticonvulsant Analogs)
  • Synthesis: Microwave-assisted alkylation of 1,2,3-benzotriazin-4(3H)-one with benzyl halides yields 3-benzyl derivatives in moderate yields (minor O-alkylated byproducts) .
  • Structural Advantage : The benzyl group enhances blood-brain barrier penetration, critical for central nervous system targets.

Comparison with 3-Benzyl-1,2,3-benzotriazin-4(3H)-imine :

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Benzyl-1,2,3-benzotriazin-4(3H)-imine derivatives, and how do their yields compare?

  • Methodological Answer : The synthesis of benzotriazinone derivatives typically involves cyclization via diazotization of anthranilamides (Method A), which offers broad applicability and higher yields (70–80%) compared to alternative approaches. For example, Method B uses dialkylaminoalkyl chlorides with halogenated benzotriazinones but yields ≤50%, while Method C employs dialkylaminoalkylamines with diazotized methyl esters of anthranilic acids but is less efficient . Optimization of reaction conditions (e.g., temperature, solvent) is critical for reproducibility.

Q. How is 3-Benzyl-1,2,3-benzotriazin-4(3H)-imine utilized in peptide synthesis?

  • Methodological Answer : Derivatives like 3-hydroxy-1,2,3-benzotriazin-4(3H)-one (HOOBt) and its phosphorylated analog DEPBT are widely used as coupling reagents. DEPBT, synthesized from diethyl chloridophosphate and HOOBt, minimizes racemization and achieves peptide bond formation in >90% yields. The mechanism involves activation of carboxyl groups via stable active esters .

Q. What analytical techniques are essential for characterizing benzotriazinone derivatives?

  • Methodological Answer : Nuclear magnetic resonance (NMR, ¹H/¹⁹F) and high-performance liquid chromatography (HPLC) are standard for structural confirmation. For example, 3,5-bis(trifluoromethyl)benzoic acid, a related compound, is validated using quantitative NMR and certified reference materials (CRMs) to ensure purity . Mass spectrometry (MS) and X-ray crystallography further resolve stereochemical ambiguities.

Advanced Research Questions

Q. How do reduction pathways of 3-Benzyl-1,2,3-benzotriazin-4(3H)-imine derivatives lead to contradictory products?

  • Methodological Answer : The heterocyclic system can act as a "masked" diazonium compound, producing azo dyes via hydrolysis or substituted indazoles under reductive cleavage. Contradictions arise from the -N=N=N- group’s instability: mild reducing agents (e.g., Na₂S₂O₄) favor indazoles, while strong reductants (e.g., Zn/HCl) may degrade the core structure. Mechanistic studies using in situ FTIR and LC-MS monitoring are recommended to track intermediates .

Q. What computational strategies predict the reactivity of 3-Benzyl-1,2,3-benzotriazin-4(3H)-imine derivatives?

  • Methodological Answer : Density functional theory (DFT) calculations analyze HOMO-LUMO gaps, global reactivity descriptors (e.g., electrophilicity index), and nucleophilic/electrophilic regions. For analogs like 3-phenylbenzo[d]thiazole-2(3H)-imine, solvent effects (PCM models) and substituent electronic profiles (Hammett constants) refine activity predictions. Natural bond orbital (NBO) analysis further elucidates charge transfer dynamics .

Q. How can structural modifications enhance the biological activity of benzotriazinone derivatives?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., -CF₃) at the benzyl position improve anticonvulsant activity (ED₅₀ = 25 mg/kg in murine models). For antitubercular applications, 3-aryl substitutions increase lipophilicity, enhancing membrane permeability. In vitro assays (MIC against M. tuberculosis H37Rv) and molecular docking (e.g., alpha-glucosidase inhibition) guide rational design .

Q. What experimental protocols address the thermal instability of benzotriazinone derivatives?

  • Methodological Answer : Thermolysis studies show decomposition above 150°C, forming benzoic acid derivatives. Stability is improved by steric shielding (e.g., bulky substituents at N3) or low-temperature storage (<4°C). Accelerated stability testing (40°C/75% RH) with HPLC monitoring quantifies degradation kinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.